![molecular formula C26H16S2 B13817298 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diphenyl1benzothieno3,2-bbenzothiophene (purified by sublimation) is an organic semiconductor material known for its high charge mobility. This compound is used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene involves a metal-free Pummerer CH–CH-type cross-coupling followed by a Newman–Kwart reaction . The compound is typically purified by sublimation to achieve high purity levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory methods, with scaling up of the reaction conditions and purification processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diphenyl1benzothieno3,2-bbenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiophene core.
Applications De Recherche Scientifique
2,7-Diphenyl1benzothieno3,2-bbenzothiophene has several scientific research applications:
Chemistry: Used as a material in organic electronics due to its high charge mobility.
Medicine: Investigated for use in medical devices that require organic semiconductors.
Industry: Employed in the production of OFETs, photovoltaic cells, and OLEDs.
Mécanisme D'action
The mechanism by which 2,7-Diphenyl1benzothieno3,2-bbenzothiophene exerts its effects involves its ability to facilitate charge transport. The compound’s molecular structure allows for efficient electron and hole transport, making it suitable for use in electronic devices . The bending electronic structures facilitate electron transport from the interface to the surface and hole transport from the surface to the interface .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Pentacene
- Rubrene
- Thieno[3,2-b]thiophene
Uniqueness
2,7-Diphenyl1benzothieno3,2-bbenzothiophene stands out due to its high charge mobility and stability in ambient conditions . This makes it particularly suitable for use in organic electronics, where stability and performance are critical.
Propriétés
Formule moléculaire |
C26H16S2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3,8-diphenyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C26H16S2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)25-26(27-23)22-16-20(12-14-24(22)28-25)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
RJNNMDUQWSDRNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC4=C3SC5=C4C=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



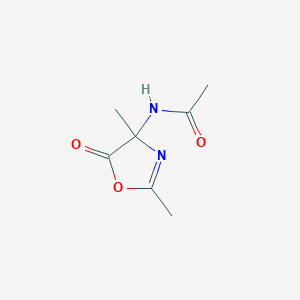
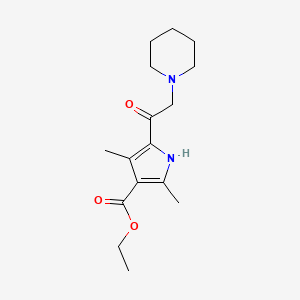
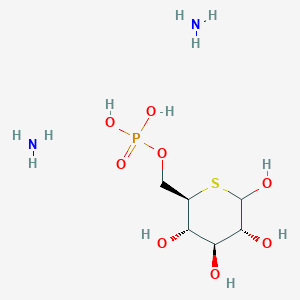

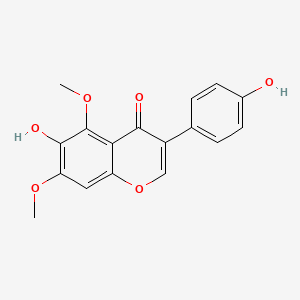
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
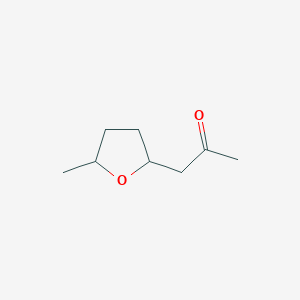
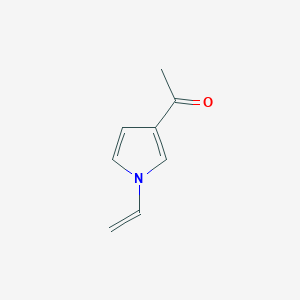

![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

